Direct Binding Affinity: 5.26-Fold Improvement Over Lead Compound E16
In a time-resolved fluorescence resonance energy transfer (TR-FRET) assay measuring displacement of a fluorescent FXR agonist, DY268 (compound 4j) achieved an IC₅₀ of 7.5 ± 0.8 nM [1]. This represents a 5.26-fold improvement in binding affinity compared to the initial lead compound E16 (IC₅₀ = 47.0 ± 5.1 nM) within the same trisubstituted-pyrazol carboxamide series [1]. The enhanced potency is attributed to optimized substitution at the N1 and C3 positions of the pyrazole core [1].
| Evidence Dimension | FXR binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 7.5 ± 0.8 nM |
| Comparator Or Baseline | E16 (lead compound): 47.0 ± 5.1 nM |
| Quantified Difference | 5.26-fold more potent |
| Conditions | TR-FRET assay using GST-tagged human FXR ligand-binding domain; displacement of fluorescent agonist |
Why This Matters
This direct intra-series comparison validates that the specific substitution pattern of DY268 confers a substantial binding advantage, making it the optimal choice for experiments requiring maximal target engagement at low concentrations.
- [1] Yu DD, Lin W, Forman BM, Chen T. Identification of trisubstituted-pyrazol carboxamide analogs as novel and potent antagonists of farnesoid X receptor. Bioorg Med Chem. 2014;22(11):2919-2938. View Source
